1-(3-Methoxybenzyl)-3-(2-phenylethyl)thiourea
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Overview
Description
1-(3-Methoxybenzyl)-3-(2-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a methoxybenzyl group and a phenylethyl group attached to a thiourea moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)-3-(2-phenylethyl)thiourea typically involves the reaction of 3-methoxybenzylamine with 2-phenylethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)-3-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may require catalysts or specific reagents, such as halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Methoxybenzyl)-3-(2-phenylethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxybenzyl)-3-(2-phenylethyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-(3-Methoxybenzyl)-3-(2-phenylethyl)guanidine: Contains a guanidine group instead of thiourea.
1-(3-Methoxybenzyl)-3-(2-phenylethyl)carbamate: Features a carbamate group instead of thiourea.
Uniqueness
1-(3-Methoxybenzyl)-3-(2-phenylethyl)thiourea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H20N2OS/c1-20-16-9-5-8-15(12-16)13-19-17(21)18-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H2,18,19,21) |
InChI Key |
KCKUZWDRILXEAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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